

# Scientific Community Grapples with Executive Order on Biological Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | EO-122   |           |
| Cat. No.:            | B1207757 | Get Quote |

Washington D.C. - A recent Executive Order (EO) on "Improving the Safety and Security of Biological Research" has sent ripples through the scientific community, prompting a complex debate around national security, research oversight, and the potential for stifling critical advancements in drug development and disease prevention. This guide provides a comprehensive comparison of the EO's provisions with previous policies, an analysis of the scientific community's response, and a look at the tangible impacts on research, including the suspension of federally funded projects.

The Executive Order, issued on May 5, 2025, aims to bolster oversight of "dangerous gain-of-function research," which it defines as studies that could enhance the pathogenicity or transmissibility of infectious agents.[1][2] The order immediately paused federal funding for such research, both domestically and in foreign countries deemed to have insufficient oversight, pending the development of a new, more stringent regulatory framework within 120 days.[1][2] This move superseded the "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential" (DURC/PEPP) that was finalized in 2024 and scheduled for implementation on May 6, 2025.[3][4][5][6]

# Comparing the Directives: EO vs. 2024 DURC/PEPP Policy







The new Executive Order introduces several significant departures from the 2024 DURC/PEPP policy. While both aim to mitigate the risks associated with dual-use research, their scope, definitions, and enforcement mechanisms differ substantially.



| Feature                               | Executive Order on<br>Improving the Safety and<br>Security of Biological<br>Research                                                                                                   | 2024 U.S. Government Policy for Oversight of DURC and PEPP                                                                                                              |
|---------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Scope of Oversight                    | Extends to all federally funded "dangerous gain-of-function research" and directs the development of a strategy to govern non-federally funded research.[1][2][7]                      | Focused on federally funded research identified as Dual Use Research of Concern (DURC) or involving Pathogens with Enhanced Pandemic Potential (PEPP).[3] [4][5][6]     |
| Definition of "Dangerous<br>Research" | Broadly defined as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility." [1][2] | Provided more specific criteria for identifying DURC and research involving PEPPs, focusing on a list of 15 agents and 7 categories of experiments.                     |
| Immediate Actions                     | Mandated an immediate pause<br>on all federally funded<br>research falling under its<br>definition of "dangerous gain-<br>of-function research."[3]                                    | Was set to be implemented on May 6, 2025, providing a structured framework for institutional review and oversight without an immediate, widespread pause.  [3][4][5][6] |
| International Research                | Explicitly ends federal funding for "dangerous gain-of-function research" in countries of concern or those with inadequate oversight.[1][2][8]                                         | Required international collaborations to adhere to U.S. oversight standards but did not impose an outright ban based on country.                                        |



|             | Includes provisions for the  |  |
|-------------|------------------------------|--|
|             | revocation of funding and a  |  |
| Enforcement | potential five-year ban on   |  |
|             | future federal life-sciences |  |

Relied on a tiered system of review and mitigation plans developed by institutions and funding agencies.

# The Scientific Community's Response: A Mix of Concern and Calls for Clarity

grants for violations.[8]

The response from the scientific community has been multifaceted, with many organizations expressing significant concerns about the EO's potential negative impacts on research. A primary criticism is the vagueness of the term "dangerous gain-of-function research," which critics argue could be interpreted broadly and arbitrarily, leading to the suspension of vital research projects.[3]

The American Society for Microbiology (ASM) voiced apprehension that the pause on research could "unnecessarily hinder scientific progress and will drive the 'best and brightest' away from the field."[9] The Nuclear Threat Initiative (NTI), while acknowledging the positive step towards bolstering oversight, raised concerns that the pause on gain-of-function research, which is not well-defined in the order, could "grind large areas of life science research to a halt in the United States."[10]

In response to the EO, some in the scientific community have proposed alternative approaches to oversight. One prominent suggestion is the creation of an independent federal authority for "bio-responsibility."[7] Proponents of this model argue that it would provide a more balanced and expert-driven approach to risk assessment, moving away from a system where oversight responsibilities primarily lie with the same agencies that fund the research.[7]

## Quantifiable Impacts: A Look at Suspended Research

The Executive Order has had immediate and tangible consequences for the research community. Both the National Institutes of Health (NIH) and the U.S. Department of Agriculture (USDA) have issued notices halting new applications for research that could fall under the EO's definition of "dangerous gain-of-function research."[11][12]



While precise, comprehensive data on the full scope of the impact is still emerging, reports have surfaced of numerous grant suspensions. It has been reported that at least 40 NIH-funded research projects were initially suspended, with a significant portion of these focused on critical public health threats.

| Impact Area                                               | Reported Figures                       | Source |
|-----------------------------------------------------------|----------------------------------------|--------|
| Total NIH Grants Suspended                                | At least 40 initially suspended        |        |
| Tuberculosis Research Grants<br>Suspended                 | At least 22                            |        |
| Additional NIH Awards Flagged for Potential Suspension    | 172                                    |        |
| Broader NIH Grant Cancellations (related to multiple EOs) | Over 1,800 grants totaling \$8 billion | [13]   |
| USDA Funding Freeze (related to multiple EOs)             | Over \$6 billion                       | [14]   |

It is important to note that the larger figures for grant cancellations and funding freezes are linked to a series of executive orders and not solely attributable to the biological research EO.

### A Case Study: Suspended Tuberculosis Research

A significant number of the suspended NIH grants were focused on tuberculosis (TB) research. This research is fundamental to understanding how Mycobacterium tuberculosis, the bacterium that causes TB, develops resistance to antibiotics and evades the human immune system. The long-term goal of such research is to develop new drugs and vaccines to combat a disease that remains a major global health threat.

#### **Experimental Protocols of Suspended-Type Research**

While the exact protocols of the suspended projects are not publicly available, the methodologies employed in this field of research are well-established. They often involve a combination of genetic and phenotypic analyses to identify and characterize drug resistance mechanisms and host-pathogen interactions.



- 1. Identification of Drug Resistance Genes:
- Objective: To identify the specific genetic mutations in Mycobacterium tuberculosis that confer resistance to antibiotic drugs.
- Methodology:
  - Genomic Sequencing: Whole-genome sequencing of drug-resistant strains of M.
     tuberculosis is performed to identify mutations that are not present in drug-susceptible strains. Portable sequencing devices like the MinION can be used for rapid analysis.[1]
  - Polymerase Chain Reaction (PCR): PCR-based methods are used to amplify specific genes known to be associated with drug resistance, followed by sequencing to detect mutations.[1]
  - Drug Susceptibility Testing (DST): Phenotypic tests, such as the BACTEC MGIT 960 system, are used to determine the concentration of a drug required to inhibit the growth of the bacteria, confirming the resistance phenotype.[11]
- 2. Investigating Immune Evasion Mechanisms:
- Objective: To understand how Mycobacterium tuberculosis avoids being destroyed by the host's immune cells, such as macrophages.
- Methodology:
  - Cell Culture Models: Human or murine macrophage cell lines are infected with M.
     tuberculosis. Researchers then study the host-pathogen interactions at a molecular level.
  - Genetic Manipulation of M. tuberculosis: Specific genes in the bacterium that are suspected of being involved in immune evasion are "knocked out" or altered. The effect of these mutations on the bacterium's ability to survive within macrophages is then assessed.
  - Proteomics and Transcriptomics: Techniques like mass spectrometry and RNA sequencing are used to analyze the proteins and genes that are expressed by both the bacterium and the host cell during infection to identify key molecules involved in the immune evasion process.[15]



### **Visualizing the Impact and Proposed Alternatives**

To better understand the logical flow of the Executive Order's impact and the proposed alternative, the following diagrams are provided.



Click to download full resolution via product page

Workflow of the Executive Order's Impact





Click to download full resolution via product page

#### Proposed Alternative Oversight Framework

The coming months will be critical in shaping the future of biological research in the United States. The scientific community awaits the new policy framework with the hope that it will strike a balance between ensuring national security and fostering the innovation necessary to address pressing global health challenges.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Trump Executive Order Restricts Funding for "Dangerous Gain-of-Function Research" |
   Lathrop GPM JDSupra [jdsupra.com]



- 3. A possible turning point for research governance in the life sciences PMC [pmc.ncbi.nlm.nih.gov]
- 4. Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Dual Use Research of Concern (DURC) and Pathogens with Enhanced Pandemic Potential (PEPP) | Committee on Microbiological Safety [coms.hms.harvard.edu]
- 6. UPDATE: US Government Policy for Oversight of DURC and PEPP | PennEHRS [ehrs.upenn.edu]
- 7. A Bio-Responsibility Strategy for Gain-of-Function Research Oversight | Think Global Health [thinkglobalhealth.org]
- 8. researchgate.net [researchgate.net]
- 9. acs.org [acs.org]
- 10. Beyond gain of function: strengthening oversight of research with potential pandemic pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Mycobacterium tuberculosis Resistance to Common Antibiotics: An Overview of Current Methods and Techniques PMC [pmc.ncbi.nlm.nih.gov]
- 12. Implementation Update: Improving the Safety and Security of Biological Research [aphis.usda.gov]
- 13. healthexec.com [healthexec.com]
- 14. sustainableagriculture.net [sustainableagriculture.net]
- 15. alliedacademies.org [alliedacademies.org]
- To cite this document: BenchChem. [Scientific Community Grapples with Executive Order on Biological Research: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207757#analysis-of-the-scientific-community-s-response-to-the-biological-research-eo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com